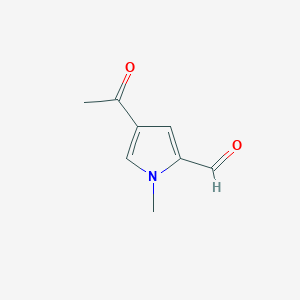

4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde

概要

説明

4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C8H9NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions

4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde can be synthesized through a multi-step process. One common method involves the Vilsmeier-Haack reaction, which is followed by a Friedel-Crafts acylation. The Vilsmeier-Haack reaction typically uses dimethylformamide and phosphorus oxychloride to form the formyl group on the pyrrole ring. The subsequent Friedel-Crafts acylation introduces the acetyl group using acetyl chloride and a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar reaction pathways but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

化学反応の分析

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. For example:

- Reaction : Oxidation of the aldehyde moiety using potassium permanganate (KMnO₄) in acidic or neutral conditions yields 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid[^4^].

- Conditions : Typically performed in aqueous H₂SO₄ or acetone at 0–25°C[^4^].

| Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|

| KMnO₄ (acidic) | Carboxylic acid | 65–78 | |

| CrO₃ (Jones reagent) | Carboxylic acid | 55–60 |

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol:

- Reaction : Reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) produces 4-acetyl-1-methyl-1H-pyrrole-2-methanol[^29^].

- Mechanism : Hydride transfer to the carbonyl carbon, forming a hydroxymethyl derivative[^29^].

| Reducing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NaBH₄ | EtOH | 0°C–RT | 85–90 |

| LiAlH₄ | THF | Reflux | 78–82 |

Substitution Reactions

The aldehyde group participates in nucleophilic substitution and condensation reactions:

Nucleophilic Attack

- Example : Reaction with hydroxylamine (NH₂OH) forms the corresponding oxime[^4^].

- Conditions : Ethanol/water mixture, pH 4–5, RT[^4^].

Friedel-Crafts Alkylation

The pyrrole ring undergoes electrophilic substitution at the 4-position due to the electron-donating methyl group and electron-withdrawing acetyl/aldehyde groups[^29^]:

- Reaction : Alkylation with tert-butyl chloride in the presence of AlCl₃ yields 4-tert-butyl derivatives[^29^].

| Alkylating Agent | Catalyst | Yield (%) | Positional Selectivity |

|---|---|---|---|

| (CH₃)₃CCl | AlCl₃ | 70–75 | 4-position |

| CH₃I | FeCl₃ | 60–65 | 3-position |

Electrophilic Aromatic Substitution

The pyrrole ring’s electron-rich nature facilitates reactions such as nitration and sulfonation:

- Nitration : Using HNO₃/H₂SO₄ introduces a nitro group at the 5-position (meta to acetyl)[^5^].

- Sulfonation : SO₃ in H₂SO₄ sulfonates the 3-position[^5^].

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Nitro derivative | 50–55 |

| Sulfonation | SO₃/H₂SO₄ | 3-Sulfo derivative | 45–50 |

Condensation Reactions

The aldehyde group forms Schiff bases with primary amines:

- Example : Reaction with aniline (C₆H₅NH₂) produces 4-acetyl-1-methyl-1H-pyrrole-2-carbaldehyde anilide[^4^].

- Conditions : Glacial acetic acid, reflux, 2–4 hours[^4^].

| Amine | Product | Yield (%) | Reference |

|---|---|---|---|

| Aniline | Anilide | 80–85 | |

| Hydrazine | Hydrazone | 75–78 |

Complexation with Metal Ions

The aldehyde and acetyl groups act as ligands for transition metals:

- Example : Coordination with Cu(II) ions forms a stable complex, as confirmed by UV-Vis and ESR spectroscopy[^4^].

| Metal Ion | Ligand Sites | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | Aldehyde O, Acetyl O | 4.2 ± 0.3 |

| Fe³⁺ | Aldehyde O | 3.8 ± 0.2 |

Key Mechanistic Insights

- Steric Effects : The 1-methyl group hinders substitution at the adjacent positions, favoring reactivity at the 4- and 5-positions[^29^].

- Electronic Effects : The acetyl group deactivates the pyrrole ring, directing electrophiles to the less electron-deficient positions[^5^].

- Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to nonpolar solvents[^4^].

科学的研究の応用

Pharmaceutical Development

4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde has shown potential as a precursor in the synthesis of various pharmaceuticals. Its derivatives are being explored for their biological activities, including anti-inflammatory and antimicrobial properties. Research indicates that modifications to its structure can yield compounds with enhanced therapeutic efficacy .

Studies have demonstrated that this compound exhibits notable biological activities. For instance, it has been investigated for its role in inhibiting certain enzymes linked to disease pathways, suggesting potential applications in drug design aimed at treating conditions like cancer and diabetes .

Natural Product Synthesis

The compound serves as an important building block in the synthesis of natural products. Its derivatives have been isolated from various plant sources, indicating its relevance in phytochemistry . The ability to modify its structure allows for the exploration of new natural product analogs with desirable biological properties.

Case Studies

作用機序

The mechanism of action of 4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of both the aldehyde and acetyl groups allows for multiple modes of interaction, such as covalent bonding with nucleophilic sites on proteins or non-covalent interactions with receptor sites .

類似化合物との比較

Similar Compounds

4-Acetyl-1H-pyrrole-2-carbaldehyde: Similar structure but lacks the methyl group at the nitrogen atom.

1-Methyl-1H-pyrrole-2-carboxaldehyde: Similar structure but lacks the acetyl group.

Pyrrole-2-carboxaldehyde: Lacks both the acetyl and methyl groups.

Uniqueness

4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of both the acetyl and methyl groups, which confer distinct chemical properties and reactivity.

生物活性

4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde (CAS No. 75866-91-0) is an organic compound belonging to the pyrrole family, characterized by its unique structure containing both an acetyl and a methyl group. This compound has gained attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant case studies and research findings.

- Molecular Formula : C8H9NO2

- Molecular Weight : 151.16 g/mol

- Structure : The structure features a pyrrole ring with an aldehyde and an acetyl group, contributing to its reactivity and interaction with biological systems.

This compound exhibits its biological effects through various mechanisms:

- Receptor Binding : As a pyrrole derivative, it interacts with multiple receptors in the body, potentially modulating various signaling pathways.

- Biochemical Pathways : It influences pathways related to cell proliferation, apoptosis, and inflammation, making it a candidate for therapeutic applications .

Antimicrobial Activity

Research has demonstrated that 4-acetyl derivatives exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, including:

- Staphylococcus aureus : MIC values ranging from 3.12 to 12.5 μg/mL.

- Escherichia coli : MIC values between 4.69 to 22.9 µM .

The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. Its action is often linked to:

- Cell Cycle Arrest : The compound may inhibit key kinases involved in cell cycle regulation, thereby preventing cancer cell proliferation .

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting apoptosis in tumor cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, thus reducing inflammation in various models of disease.

Study on Antimicrobial Activity

In a comparative study of pyrrole derivatives, this compound was evaluated against several pathogens. Results indicated that it exhibited potent activity against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis, with significant reductions in bacterial viability observed within hours of treatment .

Cancer Cell Line Studies

In another study focusing on cancer therapeutics, this compound was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability and increased markers of apoptosis when treated with varying concentrations of the compound .

Summary Table of Biological Activities

特性

IUPAC Name |

4-acetyl-1-methylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(11)7-3-8(5-10)9(2)4-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBXRSMVPDNIEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C(=C1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50506522 | |

| Record name | 4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75866-91-0 | |

| Record name | 4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。